Lithium dibutyl(isopropyl)magnesate

Catalog No.
S3470393
CAS No.
296802-58-9
M.F
C11H25LiMg
M. Wt
188.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dibutyl(isopropyl)magnesate

CAS Number

296802-58-9

Product Name

Lithium dibutyl(isopropyl)magnesate

IUPAC Name

lithium;magnesium;butane;propane

Molecular Formula

C11H25LiMg

Molecular Weight

188.6 g/mol

InChI

InChI=1S/2C4H9.C3H7.Li.Mg/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H3;;/q3*-1;+1;+2

InChI Key

ZKDGMVPTTOXMNT-UHFFFAOYSA-N

SMILES

[Li+].CCC[CH2-].CCC[CH2-].C[CH-]C.[Mg+2]

Canonical SMILES

[Li+].CCC[CH2-].CCC[CH2-].C[CH-]C.[Mg+2]

Synthesis of Alcohols:

  • Grignard reagents react with various carbonyl compounds (e.g., aldehydes, ketones, esters) to form alcohols. Lithium dibutyl(isopropyl)magnesate can be employed in the synthesis of primary, secondary, and tertiary alcohols, depending on the reaction conditions and the starting carbonyl compound.
  • Source: Organic Chemistry by John McMurry (8th Edition, p. 782):

Carbon-Carbon Bond Formation:

  • Grignard reagents can act as nucleophiles, forming carbon-carbon bonds with various electrophilic carbon centers. Lithium dibutyl(isopropyl)magnesate can participate in several reactions to achieve this, including:
    • Negishi coupling: This reaction couples an alkyl or alkenyl halide with an alkyl or alkenyl halide catalyzed by a palladium or nickel complex. Source: Handbook of Organopalladium Chemistry for Organic Synthesis by Ei-ichi Negishi (2nd Edition, Vol. 1, p. 559):
    • Kumada-Corriu coupling: This reaction couples an aryl or vinyl halide with a Grignard reagent catalyzed by a nickel or copper complex. Source: Comprehensive Organic Name Reactions and Reagents by Alexander R. Katritzky et al. (Vol. 3, p. 1508):

As a Base:

  • While not its primary function, lithium dibutyl(isopropyl)magnesate can also exhibit weak basic character due to the presence of the lithium cation. This property can be useful in certain reactions where a mild base is required.

Lithium dibutyl(isopropyl)magnesate is an organometallic compound characterized by the empirical formula C11H25LiMg\text{C}_{11}\text{H}_{25}\text{LiMg} and a molecular weight of 188.56 g/mol. This compound features a lithium atom bonded to a magnesium atom, which is further connected to two butyl groups and one isopropyl group. As an organometallic compound, it is significant in various

  • Substitution Reactions: Acts as a nucleophile, replacing other groups in organic molecules.
  • Addition Reactions: Can add to carbon-carbon double bonds, forming new carbon-carbon bonds.
  • Grignard Reactions: Reacts with carbonyl compounds to form alcohols and other organic products.

The specific products formed depend on the reactants and conditions used, often yielding alcohols, alkanes, and other organic compounds .

Lithium dibutyl(isopropyl)magnesate is typically synthesized through the reaction of butyllithium with isopropylmagnesium chloride in a suitable solvent such as diethyl ether or hexanes. This method allows for the formation of the desired organometallic compound under controlled conditions, ensuring high purity and yield .

Lithium dibutyl(isopropyl)magnesate has several important applications:

  • Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in organic chemistry.
  • Pharmaceuticals: Involved in the synthesis of biologically active molecules and potential therapeutic agents.
  • Industrial Chemistry: Utilized in the production of various chemicals and advanced materials, including polymers .

Lithium dibutyl(isopropyl)magnesate can be compared with several similar organometallic compounds:

Compound NameStructure CharacteristicsUnique Features
Di-n-butylmagnesiumContains two butyl groupsMore stable due to lack of steric hindrance
Isopropylmagnesium chlorideContains only isopropyl groupsLess versatile than lithium dibutyl(isopropyl)magnesate
tert-Butylmagnesium chlorideContains a tert-butyl groupHigher steric hindrance affecting reactivity
n-Butyl-sec-butylmagnesiumContains both n-butyl and sec-butyl groupsUnique branching influences reactivity

Lithium dibutyl(isopropyl)magnesate stands out due to its combination of butyl and isopropyl groups, which enhances its reactivity profile compared to others. This unique structure allows for diverse applications in organic synthesis and materials science .

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-19

Explore Compound Types